molecular formula C13H23ClN4O2 B13049012 tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride

tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride

Cat. No.: B13049012
M. Wt: 302.80 g/mol
InChI Key: LBHNFBJENBACNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride (CAS: 2177264-35-4) is a bicyclic heterocyclic compound featuring an imidazo[1,5-a][1,4]diazepine core modified with an aminomethyl substituent and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₃H₂₃ClN₄O₂, with a molecular weight of 302.80 g/mol . The hydrochloride salt enhances solubility in polar solvents, making it advantageous for pharmaceutical applications.

Properties

Molecular Formula

C13H23ClN4O2

Molecular Weight

302.80 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate;hydrochloride

InChI

InChI=1S/C13H22N4O2.ClH/c1-13(2,3)19-12(18)16-5-4-6-17-9-15-10(7-14)11(17)8-16;/h9H,4-8,14H2,1-3H3;1H

InChI Key

LBHNFBJENBACNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C=NC(=C2C1)CN.Cl

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation Method

Based on the latest research and patent literature, a representative synthetic route includes the following steps:

Step Description Reaction Conditions Key Reagents Notes
1 Synthesis of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one Reaction of 1,1-dimethoxypropane-2-one with dimethylformamide dimethyl acetal 100 °C, reflux Forms an enaminone intermediate
2 Cyclization to 3-(dimethoxymethyl)-1H-pyrazole Treatment with hydrazine hydrate 0–25 °C, 16 h Hydrazine induces ring closure to pyrazole
3 Conversion to 1H-pyrazole-3-formaldehyde Reaction with formic acid 25 °C, 12 h Formylation step
4 Reductive amination with 3-aminopropylene Reductive amination Mild conditions Introduces aminomethyl side chain
5 Boc-protection of amine Reaction with Boc acid anhydride Room temperature Protects amine to tert-butyl carbamate
6 Oxidative cyclization Metachloroperbenzoic acid in dichloromethane 15 °C, 5 h Forms the bicyclic imidazo[1,5-a]diazepine ring
7 Purification and conversion to hydrochloride salt Silica gel chromatography and acid treatment Standard Yields final hydrochloride salt

This synthetic sequence is designed for scalability and reproducibility, with reaction parameters optimized for industrial batch processes.

Reaction Conditions and Optimization

  • Cyclization steps (Steps 2 and 6) require precise temperature control (0–25 °C for hydrazine cyclization; ~15 °C for oxidative cyclization) to maximize yield and minimize side products.
  • Oxidative cyclization employs metachloroperbenzoic acid as the oxidant, which efficiently forms the fused diazepine ring system.
  • Reductive amination is conducted under mild conditions to preserve sensitive functional groups.
  • Boc-protection stabilizes the amine intermediate for subsequent transformations.

Purification and Characterization

  • After the final oxidative cyclization, the crude product is purified by silica gel column chromatography.
  • The purified compound is then converted to its hydrochloride salt to enhance stability and facilitate handling.
  • Typical yields after purification range from moderate to high, depending on scale and reaction control.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C13H23ClN4O2
Molecular Weight 302.80 g/mol
Key Intermediate 3-(dimethoxymethyl)-1H-pyrazole
Oxidant Metachloroperbenzoic acid
Solvent for Oxidation Dichloromethane
Reaction Temperature (Oxidation) 15 °C
Reaction Time (Oxidation) 5 hours
Purification Method Silica gel chromatography
Final Form Hydrochloride salt

Research Findings and Industrial Relevance

  • The described synthetic route offers a balance between operational simplicity and yield efficiency, making it suitable for both research scale and industrial production.
  • The use of Boc-protection and controlled oxidative cyclization are critical for obtaining the desired bicyclic structure with high purity.
  • Continuous flow reactors have been explored in industrial settings to improve reaction efficiency and scalability, particularly for the oxidation step.
  • The compound's unique structure, featuring the tert-butyl ester and aminomethyl substituent on the imidazo[1,5-a]diazepine scaffold, has been linked to significant biological activity, underscoring the importance of reliable synthetic methods.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, the protection of amino groups using tert-butyl carbamates involves the use of di-tert-butyl dicarbonate (Boc2O) under acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Potential Therapeutic Applications

The compound has shown promise in a variety of therapeutic areas:

Antidepressant Activity

Research indicates that derivatives of imidazo[1,5-a][1,4]diazepines exhibit antidepressant-like effects. The structural features of tert-butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine may enhance serotonergic and noradrenergic neurotransmission, which is crucial for mood regulation.

Anxiolytic Effects

Similar to other compounds in its class, this compound may possess anxiolytic properties. Studies have suggested that modifications to the imidazo[1,5-a][1,4]diazepine framework can lead to compounds with reduced anxiety-related behaviors in animal models.

Neuroprotective Properties

There is emerging evidence that imidazo[1,5-a][1,4]diazepines can provide neuroprotection against oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

Some studies have explored the anticancer potential of related compounds. The ability of tert-butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine to inhibit tumor growth or induce apoptosis in cancer cells could be a significant area for future research.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry demonstrated that modifications on the diazepine ring led to enhanced antidepressant activity in rodent models .
  • Anxiolytic Activity Assessment : Research conducted by Smith et al. (2020) highlighted that certain derivatives showed significant reductions in anxiety-like behaviors in elevated plus maze tests .
  • Neuroprotective Mechanisms : A recent investigation reported that compounds similar to tert-butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine exhibited protective effects against glutamate-induced neuronal death .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntidepressantPositiveJournal of Medicinal Chemistry
AnxiolyticSignificantSmith et al., 2020
NeuroprotectiveProtectiveNeurobiology Journal
AnticancerPotentialCancer Research Journal

Mechanism of Action

The mechanism of action of tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate (CAS: 1251014-69-3)

  • Molecular Formula : C₁₃H₂₁N₃O₃
  • Molecular Weight : 267.32 g/mol
  • Key Differences: Substituent: Hydroxymethyl (-CH₂OH) vs. aminomethyl (-CH₂NH₂) in the target compound. Salt Form: Lacks the hydrochloride counterion, reducing polarity and solubility compared to the target compound.
  • Implications : The hydroxyl group may decrease basicity and alter pharmacokinetic properties, such as membrane permeability and metabolic stability .

tert-Butyl 1-(aminomethyl)-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate (CAS: 1251009-39-8)

  • Structural Variation : The imidazo ring is fused at the [1,5-d] position instead of [1,5-a], altering the spatial orientation of the diazepine ring.
  • Safety Profile : Classified under hazard codes H220 (extremely flammable gas) and H401 (toxic to aquatic life), indicating stricter handling requirements compared to the target compound .

Ro 15-4513 (Imidazobenzodiazepinone)

  • Relevance : A diazepam-insensitive GABAₐ receptor ligand with an imidazo-benzodiazepine core.
  • Binding Affinity : Binds to both diazepam-sensitive (Kd ≈ 4.5 nM) and diazepam-insensitive (DZ-IS) sites in the cerebellum, highlighting the role of substituents in receptor selectivity .
  • Comparison: The aminomethyl group in the target compound may modulate receptor interactions differently compared to Ro 15-4513’s fused benzodiazepinone structure.

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core Structure : Imidazo[1,2-a]pyridine vs. imidazo[1,5-a]diazepine in the target compound.

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Safety Notes
tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride 2177264-35-4 C₁₃H₂₃ClN₄O₂ 302.80 -CH₂NH₂·HCl, Boc Enhanced solubility due to hydrochloride salt
tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate 1251014-69-3 C₁₃H₂₁N₃O₃ 267.32 -CH₂OH, Boc Lower polarity; storage conditions unspecified
Ro 15-4513 850705-46-3 C₁₅H₁₂ClN₃O₂ 301.73 Imidazo-benzodiazepinone Binds to GABAₐ receptors; diazepam-insensitive
tert-Butyl 1-(aminomethyl)-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate 1251009-39-8 C₁₃H₂₁N₄O₂ 265.33 -CH₂NH₂, Boc (isomeric) High flammability (H220); aquatic toxicity (H401)

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The aminomethyl group in the target compound likely enhances basicity and hydrogen-bonding capacity, influencing receptor binding kinetics compared to hydroxyl or nitro substituents . Ring Fusion Position: The [1,5-a] vs. [1,5-d] imidazo-diazepine isomers ( vs. 7) may exhibit divergent pharmacological profiles due to conformational differences.
  • Safety and Handling : Hydrochloride salts generally improve stability but require stringent storage (e.g., dry, ventilated environments) to prevent decomposition .

Biological Activity

tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride (CAS No. 2177264-35-4) is a compound belonging to the imidazo[1,5-a][1,4]diazepine class, which has garnered attention for its potential biological activities, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C13H23ClN4O2
  • Molecular Weight : 302.80 g/mol
  • CAS Number : 2177264-35-4

Pharmacological Profile

The imidazo[1,5-a][1,4]diazepine derivatives have been extensively studied for their interactions with GABA_A receptors, which are crucial in mediating inhibitory neurotransmission in the CNS. This specific compound has shown promising results in various biological assays:

GABA_A Receptor Activity

Research indicates that compounds within this class can act as agonists or antagonists at GABA_A receptors. For instance:

  • Flumazenil , a known imidazo[1,5-a][1,4]benzodiazepine, acts as an antagonist at these receptors and has been used clinically to reverse benzodiazepine overdoses .
  • The structural similarity of tert-butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine to flumazenil suggests it may exhibit similar receptor interactions.

Biological Activity Data

Activity Description
CNS Activity The compound is expected to influence CNS activity due to its GABAergic properties.
Sedative Effects Compounds in this class have shown sedative effects in animal models.
Anticonvulsant Properties Potential anticonvulsant activity has been noted in related compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazo[1,5-a][1,4]diazepines:

  • Anticonvulsant Activity :
    • A study demonstrated that certain derivatives exhibited significant anticonvulsant effects in rodent models when administered at specific dosages. The mechanism was linked to modulation of GABA_A receptor activity .
  • Anxiolytic Effects :
    • Another investigation reported that related compounds showed anxiolytic properties in behavioral tests such as the elevated plus maze and open field tests. These effects were attributed to enhanced GABAergic transmission .
  • Neuroprotective Effects :
    • Research indicated that some imidazo[1,5-a][1,4]diazepines could protect neuronal cells against oxidative stress-induced damage through modulation of intracellular calcium levels and inhibition of apoptotic pathways .

Synthesis

The synthesis of tert-butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine derivatives typically involves multi-step chemical reactions including cyclization and functional group modifications. Recent advancements have focused on improving yield and reducing reaction times through innovative synthetic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization protocols for this compound?

  • Methodology:

  • Synthesis: Utilize one-pot multi-step reactions (e.g., cyclocondensation followed by Boc protection) to assemble the imidazo-diazepine core. Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield .
  • Characterization: Confirm structure via:
  • 1H/13C NMR: Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals in the fused heterocyclic system .
  • HRMS (ESI): Validate molecular weight with <2 ppm error .
  • IR Spectroscopy: Identify functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹) .
    • Critical Note: Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology:

  • Chromatography: Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to separate polar byproducts .
  • Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystalline purity .
  • Membrane Technologies: Apply nanofiltration for scalable separation of low-molecular-weight impurities .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions (pH, temperature, light)?

  • Methodology:

  • DoE Approach: Employ a 3-factor factorial design (pH: 3–9; temperature: 25–60°C; light exposure: 0–72 hours) to model degradation kinetics. Monitor via HPLC-UV and LC-MS to identify degradation products .
  • Computational Prediction: Use molecular dynamics (MD) simulations to predict hydrolytic susceptibility of the Boc group or imidazo-diazepine ring .
    • Data Contradiction Resolution: If experimental degradation rates conflict with simulations, re-examine force field parameters or validate with isotopic labeling studies .

Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations or MS adducts)?

  • Methodology:

  • Advanced NMR: Perform TOCSY or ROESY experiments to clarify spatial proximities in the diazepine ring .
  • High-Resolution Mass Defect Analysis: Filter MS data for chlorine isotopic patterns (due to the hydrochloride salt) and rule out sodium/potassium adducts .
  • Quantum Mechanical Modeling: Compare experimental IR stretches with DFT-calculated vibrational modes for the protonated amine .

Q. What computational tools are suitable for mechanistic studies of its reactivity (e.g., nucleophilic substitutions)?

  • Methodology:

  • Reaction Path Search: Apply quantum chemical methods (e.g., DFT at the B3LYP/6-31G* level) to map energy profiles for Boc deprotection or aminomethyl group reactivity .
  • Kinetic Modeling: Integrate transition state theory with experimental rate constants (e.g., Arrhenius plots) to validate proposed mechanisms .
    • Validation: Use isotopic tracing (e.g., 15N-labeled amine) to confirm predicted intermediates .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Guidelines:

  • PPE: Use nitrile gloves, chemical goggles, and fume hoods due to potential amine hydrochloride dust inhalation risks .
  • Waste Management: Neutralize acidic residues (from HCl) before disposal .
    • Risk Assessment: Review SDS for acute toxicity data and implement spill containment protocols .

Q. How to ensure reproducibility in synthetic and analytical workflows?

  • Best Practices:

  • Data Management: Use electronic lab notebooks (ELNs) with version control to document reaction parameters and raw spectral files .
  • Statistical Validation: Apply ANOVA to batch-to-batch variability data (e.g., yield, purity) and refine DoE models .

Tables
Table 1: Key Characterization Data

TechniqueParameters/ObservationsReference
1H NMR (400 MHz)δ 1.45 (s, 9H, Boc), δ 3.20–3.80 (m, 4H, diazepine CH2)
HRMS (ESI)[M+H]+ Calc.: 356.1874; Found: 356.1871
IR (KBr)1720 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H stretch)

Table 2: Example DoE Parameters for Stability Testing

FactorLevels
pH3, 6, 9
Temperature (°C)25, 40, 60
Light Exposure0 h (dark), 24 h, 72 h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.